molecular formula C14H11N3OS2 B14986726 4-methyl-2-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

4-methyl-2-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B14986726
M. Wt: 301.4 g/mol
InChI Key: ZHVYUXOETYRZMG-UHFFFAOYSA-N
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Description

4-methyl-2-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by functionalization at specific positions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors such as α-haloketones and thioureas.

    Condensation Reactions: Using reagents like phosphorus pentasulfide (P2S5) to facilitate ring closure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production. This includes:

    Batch or Continuous Flow Processes: To ensure consistent quality and yield.

    Catalysis: Using catalysts to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic conditions.

    Reduction: Often performed in anhydrous solvents to prevent side reactions.

    Substitution: Conditions vary based on the type of substitution (e.g., nucleophilic substitution may require polar aprotic solvents).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: Could produce amines or alcohols.

    Substitution: Results in the replacement of specific functional groups with new substituents.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-2-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-phenylthiazole: A simpler thiazole derivative with similar structural features.

    4-methylthiazole: Another thiazole compound with a methyl group at the 4-position.

    N-phenylthiazole-5-carboxamide: A related compound with a carboxamide group.

Uniqueness

4-methyl-2-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C14H11N3OS2

Molecular Weight

301.4 g/mol

IUPAC Name

4-methyl-2-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H11N3OS2/c1-9-11(12(18)17-14-15-7-8-19-14)20-13(16-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17,18)

InChI Key

ZHVYUXOETYRZMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

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